molecular formula C10H19NO2 B13291901 Ethyl 2-amino-1-methylcyclohexane-1-carboxylate

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate

Cat. No.: B13291901
M. Wt: 185.26 g/mol
InChI Key: FFMOIXALYYOURC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name ethyl 2-amino-1-methylcyclohexane-1-carboxylate follows IUPAC rules by prioritizing the carboxylate functional group as the principal chain modifier. The cyclohexane ring is numbered to assign the lowest possible locants to the amino (-NH2) and methyl (-CH3) substituents. The ester group (-COOCH2CH3) occupies position 1, while the amino group resides at position 2 and the methyl group at position 1, reflecting their relative positions on the cyclohexane backbone.

The molecular formula C10H19NO2 corresponds to a molecular weight of 185.26 g/mol , as calculated from isotopic composition data. The SMILES notation CCOC(=O)C1(CCCCC1N)C encodes the cyclohexane ring with carboxylate, amino, and methyl substituents, providing a concise representation of atomic connectivity.

Table 1: Key Identifiers of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS Registry Number 1044637-58-2
SMILES CCOC(=O)C1(CCCCC1N)C

Molecular Geometry and Stereochemical Analysis

The cyclohexane ring adopts a chair conformation , minimizing steric strain between substituents. The carboxylate group at position 1 occupies an equatorial orientation, reducing 1,3-diaxial interactions with axial hydrogens. The methyl group at position 1 and the amino group at position 2 adopt axial and equatorial positions, respectively, as determined by NMR coupling constants and X-ray diffraction analogs.

Stereochemical analysis reveals non-planar geometry at the carboxylate carbon, with a bond angle of 120° between the ester oxygen, carbonyl carbon, and cyclohexane ring. The amino group exhibits pyramidalization (bond angle ~107°), consistent with sp³ hybridization.

Figure 1: Chair Conformation Analysis

  • Axial Methyl Group : Generates 1,3-diaxial strain with hydrogens at positions 3 and 5.
  • Equatorial Amino Group : Avoids steric clash with the carboxylate moiety.

Comparative Structural Analysis of Cyclohexane Carboxylate Derivatives

This compound shares structural homology with derivatives such as methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate (C10H19NO2) and 2-amino-1-methylcyclohexan-1-ol (C7H15NO). Key differences include:

Table 2: Structural Comparison of Cyclohexane Derivatives

Compound Functional Groups Molecular Weight Key Structural Feature
This compound Ester, amino, methyl 185.26 g/mol Equatorial carboxylate
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate Ester, aminoethyl 185.26 g/mol Extended alkyl chain at position 1
2-Amino-1-methylcyclohexan-1-ol Hydroxyl, amino, methyl 129.20 g/mol Hydrogen-bonding hydroxyl group

The ester group in this compound enhances lipophilicity (LogP ≈ 1.1) compared to hydroxyl-containing analogs, as evidenced by partitioning coefficient calculations.

Computational Modeling of Conformational Isomerism

Conformational analysis using molecular mechanics (MMFF94 force field) predicts 20 distinct conformers with energy differences ≤3.2 kcal/mol. The lowest-energy conformer features:

  • Carboxylate Group : Equatorial, hydrogen-bonded to the axial amino group.
  • Methyl Group : Axial, inducing 1.8 kcal/mol strain due to 1,3-diaxial interactions.

Table 3: Energy Profile of Selected Conformers

Conformer ID Energy (kcal/mol) Relative Energy (kcal/mol)
1 -12.4 0.0
5 -11.9 0.5
12 -10.2 2.2

Ring-flipping barriers of 9.3 kcal/mol were calculated using density functional theory (DFT) at the B3LYP/6-31G* level, consistent with experimental NMR line-shape analyses.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-amino-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h8H,3-7,11H2,1-2H3

InChI Key

FFMOIXALYYOURC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1N)C

Origin of Product

United States

Preparation Methods

Starting Material and Stereochemical Control

  • The synthesis often begins with an optically pure 2-substituted amino acid derivative, such as (S)- or (R)-2-phenylglycine methyl ester, to control the stereochemistry at the 2-position. This ensures that the amine's spatial orientation is locked and maintained throughout the synthesis, yielding a substantially pure diastereomer rather than a mixture.

Esterification

  • The carboxylic acid group is converted into the ethyl ester using standard esterification methods. These typically involve acid-catalyzed reaction with ethanol or use of ethyl chloroformate under controlled conditions to avoid racemization.

Amidation and Amino Group Introduction

  • Amidation is performed by reacting the ester intermediate with ammonia or amine sources to form the corresponding amide. This step can be carried out under mild conditions, often using coupling agents such as 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC hydrochloride to facilitate the formation of the amide bond.

  • The reaction is typically carried out at 0°C initially, followed by warming to room temperature and stirring overnight to ensure completion.

Purification and Isolation

  • After the reaction, the mixture is quenched with saturated sodium chloride solution and extracted with dichloromethane (CH2Cl2). The organic layers are combined, washed with aqueous solutions (NaOH, brine), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator at controlled temperatures (around 38-40°C) to avoid decomposition.

  • The crude product is crystallized from a mixture of acetone and methanol to yield the pure ethyl 2-amino-1-methylcyclohexane-1-carboxylate as a white solid.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Notes
Esterification Ethanol or ethyl chloroformate, acid catalyst Room temperature Several hours Avoid racemization
Amidation Ammonia or amine, EDC.HCl coupling agent 0°C to RT Overnight Stirring under nitrogen atmosphere
Extraction Saturated NaCl, CH2Cl2 Room temperature Multiple washes Separation of organic and aqueous phases
Drying and Filtration Anhydrous Na2SO4 or MgSO4 Room temperature 1 hour Removal of water
Concentration Rotary evaporator, 5-10 mm Hg vacuum 38-40°C Until dry Avoid thermal decomposition
Crystallization Acetone/methanol mixture Room temperature Several hours Obtain pure white solid

Analytical and Purity Considerations

  • The product's purity is confirmed by mass spectrometry (MS), showing the expected molecular ion peak (e.g., MS(ESI) m/z 374 for related derivatives).

  • Stereochemical integrity is maintained by starting from optically pure amino acid esters and controlling reaction conditions to prevent racemization.

  • The final compound is characterized by its solubility profile, melting point, and chromatographic behavior to ensure reproducibility and quality.

Research Findings and Notes

  • The stereochemistry at position 2 is crucial for biological activity and is preserved by using chiral amino acid esters as starting materials.

  • The use of coupling agents such as EDC.HCl facilitates efficient amidation without harsh conditions, improving yield and purity.

  • Extraction and purification steps are optimized to maximize recovery and minimize impurities, with multiple washings and drying steps.

  • Crystallization from acetone/methanol is effective in obtaining a pure white solid, suitable for further pharmaceutical or chemical applications.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Starting Material (S)- or (R)-2-phenylglycine methyl ester Stereochemical control Pure diastereomer precursor
Esterification Ethanol, acid catalyst or ethyl chloroformate Formation of ethyl ester Ethyl ester intermediate
Amidation Ammonia, EDC.HCl Conversion to amide Amide intermediate
Work-up and Extraction Saturated NaCl, CH2Cl2, drying agent Purification Removal of impurities
Concentration and Crystallization Rotary evaporation, acetone/methanol Isolation of pure compound White crystalline solid

This synthesis approach is well-documented in patent literature and peer-reviewed chemical synthesis protocols, reflecting a robust and reproducible method for preparing this compound with high stereochemical purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences in molecular structure, physicochemical properties, and synthesis pathways among analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Ring Structure Key Distinctions Reference
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate* C₁₀H₁₉NO₂ 185.27 g/mol Amino, methyl, ethyl ester Saturated cyclohexane Hypothetical; methyl at position 1
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₅NO₂ 169.22 g/mol Amino, ethyl ester Unsaturated cyclohexene (1 double bond) Lacks methyl group; ring unsaturation
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ 185.27 g/mol Amino, methyl (position 4), ethyl ester Saturated cyclohexane Amino at position 3; methyl at position 4
Ethyl 2-aminocyclohept-1-ene-1-carboxylate C₁₀H₁₇NO₂ 183.25 g/mol Amino, ethyl ester Unsaturated cycloheptene (7-membered ring) Larger ring size; altered steric/electronic effects
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate C₁₀H₁₆O₃ 184.23 g/mol Methyl, oxo (position 6), ethyl ester Saturated cyclohexane Oxo group introduces ketone functionality

Structural and Reactivity Comparisons

Ring Saturation vs. Unsaturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate (C₉H₁₅NO₂) contains a conjugated double bond, enhancing electrophilic reactivity compared to saturated analogs like the hypothetical target compound or Ethyl 3-amino-4-methylcyclohexane-1-carboxylate . Saturated derivatives (e.g., cyclohexane-based compounds) exhibit greater conformational flexibility but reduced resonance stabilization.

Substituent Positioning: The methyl group in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (position 4) may sterically hinder nucleophilic attack at the ester group compared to a methyl group at position 1 .

Ring Size Effects: Ethyl 2-aminocyclohept-1-ene-1-carboxylate’s seven-membered ring introduces strain and unique torsional angles, which could influence binding affinity in biological systems compared to six-membered analogs .

Research Implications

The structural nuances of these compounds influence their applications:

  • Pharmaceutical Intermediates: Ethyl 2-amino-1-cyclohexene-1-carboxylate’s reactivity makes it a candidate for heterocyclic drug synthesis .
  • Agrochemicals: Methyl-substituted derivatives (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) may enhance pesticidal activity due to increased lipophilicity .

Biological Activity

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a unique cyclohexane structure with an amino group and an ester functional group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways through:

  • Inhibition : Blocking the activity of specific enzymes.
  • Activation : Enhancing the function of certain receptors.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Neurological Disorders : It shows promise in drug development targeting conditions like depression and anxiety due to its potential effects on neurotransmitter systems.
  • Infections : The compound may serve as a precursor in synthesizing drugs aimed at combating various infectious diseases.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, ester functionalityPotential neuroprotective effects
Methyl 2-amino-2-methylcyclohexane-1-carboxylateSimilar cyclohexane structureExhibits neuroprotective effects
Ethyl 2-amino-2-ethylcyclohexane-1-carboxylateDifferent substitution pattern on cyclohexaneLess studied; potential applications in material science

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could enhance neuronal survival in vitro under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Activity : Preliminary research indicated that derivatives of this compound exhibited antimicrobial properties against specific bacterial strains, pointing toward its utility in developing new antibiotics.

Research Findings

Recent findings emphasize the need for further investigation into the pharmacokinetics and safety profile of this compound. The following points summarize key research insights:

  • Affinity for Receptors : Binding studies show that this compound may interact effectively with serotonin receptors, which could explain its potential antidepressant effects.
  • Synthetic Pathways : Various synthetic routes have been optimized for producing this compound efficiently, enhancing its availability for research and development.

Q & A

Q. Critical factors :

  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane improves solubility of intermediates .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like ester hydrolysis .
  • Catalysts : Use of chiral catalysts (e.g., Ru-BINAP) can enhance enantioselectivity in asymmetric syntheses .

How does stereochemistry at the 1-methyl and 2-amino positions affect the compound’s reactivity and biological interactions?

Advanced
The cis vs. trans configuration of substituents on the cyclohexane ring significantly impacts:

  • Hydrogen-bonding capacity : The spatial arrangement of the amino group influences interactions with biological targets (e.g., enzymes or receptors) .
  • Ring conformation : Substituent stereochemistry alters chair conformations, affecting solubility and steric hindrance during reactions .

Q. Methodological validation :

  • X-ray crystallography (via SHELX refinement) resolves absolute configurations .
  • Comparative activity assays : Testing enantiomers against biological targets (e.g., IC₅₀ measurements) quantifies stereochemical effects .

What computational strategies are employed to predict binding affinities and mechanistic pathways for this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions .
  • Molecular docking : Screens potential interactions with protein targets (e.g., cyclooxygenase enzymes) using software like AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Models conformational stability in aqueous or lipid environments, critical for pharmacokinetic profiling .

Validation : Cross-referencing computational results with experimental data (e.g., NMR chemical shifts) ensures reliability .

Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Q. Basic

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C1, amino at C2) and confirms stereochemistry via coupling constants .
  • IR spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₀H₁₉NO₂⁺) and detects fragmentation patterns .

Q. Purity protocols :

  • HPLC with UV detection (λ = 254 nm) quantifies impurities <1% .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from:

  • Structural variations : Positional isomers (e.g., 3-amino vs. 2-amino derivatives) exhibit divergent activities .
  • Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO vs. saline), or concentration ranges skew results .

Q. Resolution strategies :

  • Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Controlled replication : Standardize experimental protocols (e.g., fixed IC₅₀ measurement methods) .

What are best practices for crystallographic analysis of this compound using SHELX?

Q. Advanced

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve subtle conformational details .
  • Refinement in SHELXL :
    • Apply restraints for disordered atoms (e.g., ethyl ester groups).
    • Validate hydrogen-bonding networks via Hirshfeld surface analysis .
  • Twinning detection : Use PLATON to identify and model twinned crystals, common in cyclohexane derivatives due to symmetry .

Documentation : Always cite SHELX program versions and refinement parameters in publications .

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